![molecular formula C12H12BrN3O B14209801 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidenemethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide typically involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity against Mycobacterium tuberculosis is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(3-hydroxyphenyl)penta-2,4-dienamide: Another phenylpentadienamide with similar structural features and biological activities.
(1E,4E)-1,5-bis(2-bromophenyl)penta-1,4-dien-3-one: An analogue with potential anti-inflammatory properties.
Uniqueness
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide stands out due to its unique combination of a bromophenyl group and a hydrazinylidenemethyl moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide |
InChI |
InChI=1S/C12H12BrN3O/c13-11-7-3-1-5-10(11)6-2-4-8-12(17)15-9-16-14/h1-9H,14H2,(H,15,16,17) |
InChI Key |
YKDLSMKCTHPGFT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=CC=CC(=O)N/C=N/N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC(=O)NC=NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


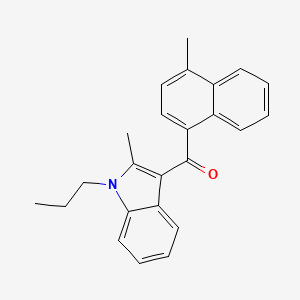
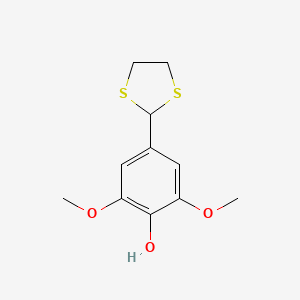
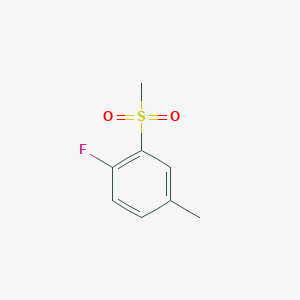
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
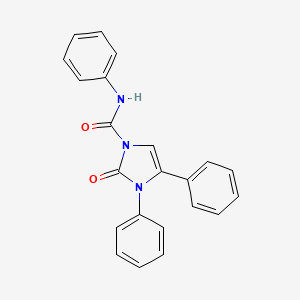

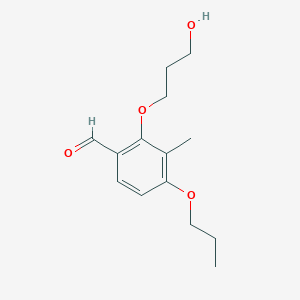

![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)


![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
